molecular formula C16H14N2O2 B238816 N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Cat. No. B238816
M. Wt: 266.29 g/mol
InChI Key: MOHHJBLEAINKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cell signaling. By inhibiting these enzymes, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X can modulate the expression of various genes and proteins that are involved in disease progression.

Biochemical And Physiological Effects

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been reported to induce apoptosis, inhibit angiogenesis, and reduce metastasis. In neurodegenerative disorders, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to reduce oxidative stress, inflammation, and neuronal cell death. Inflammation is a common feature of many diseases, and N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X is its potential therapeutic applications in various diseases. N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to have promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another advantage of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X is its selectivity towards specific enzymes and signaling pathways, which can minimize off-target effects. However, one of the limitations of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X is its low solubility and bioavailability, which can limit its effectiveness in vivo. Further research is needed to develop novel formulations and delivery systems to improve the solubility and bioavailability of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X.

Future Directions

There are several future directions for research on N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X. One of the future directions is to evaluate the safety and efficacy of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X in clinical trials for various diseases. Another future direction is to develop novel formulations and delivery systems to improve the solubility and bioavailability of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X. Additionally, further research is needed to elucidate the molecular mechanisms of action of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X and its potential interactions with other drugs. Finally, the development of new derivatives and analogs of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X can lead to the discovery of more potent and selective compounds with therapeutic applications in various diseases.
Conclusion:
In conclusion, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X involves the reaction of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenylamine with acetic anhydride. N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. The mechanism of action of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X involves the inhibition of various signaling pathways that are involved in disease progression. N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has various biochemical and physiological effects in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Finally, there are several future directions for research on N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X, including the evaluation of its safety and efficacy in clinical trials, the development of novel formulations and delivery systems, and the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X involves the reaction of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenylamine with acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is obtained by precipitation and recrystallization. The purity of the compound can be verified by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common feature of many diseases, and N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[4-(3-oxo-1H-isoindol-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H14N2O2/c1-11(19)17-13-6-8-14(9-7-13)18-10-12-4-2-3-5-15(12)16(18)20/h2-9H,10H2,1H3,(H,17,19)

InChI Key

MOHHJBLEAINKLQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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